molecular formula C43H76N7O17P3S B1234924 Erucyl-coenzyme A CAS No. 24330-90-3

Erucyl-coenzyme A

Cat. No.: B1234924
CAS No.: 24330-90-3
M. Wt: 1088.1 g/mol
InChI Key: OWGHRDKRIGXBJM-QXMHVHEDSA-N
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Description

Erucyl-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C43H76N7O17P3S and its molecular weight is 1088.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biosynthesis of Long-Chain Fatty Acids

Erucyl-coenzyme A is primarily involved in the elongation of fatty acids. It serves as a substrate for the synthesis of nervonic acid through a series of enzymatic reactions. Research indicates that this compound can be elongated by malonyl-CoA to produce nervonic acid, which is crucial for myelin sheath formation in the nervous system . The elongation process requires specific cofactors, including malonyl-CoA and reduced nicotinamide adenine dinucleotide phosphate, but not flavin mononucleotide or flavin adenine dinucleotide .

Peroxisomal β-Oxidation

This compound undergoes oxidation in peroxisomes, which is vital for fatty acid metabolism. Studies show that the oxidation of erucic acid via peroxisomal pathways leads to increased malonyl-CoA generation in liver tissues. This process has implications for understanding fatty acid homeostasis and energy metabolism . The enzyme acyl-CoA oxidase-1 exhibits significant activity towards this compound, highlighting its role as a substrate in β-oxidation pathways .

Inhibition Mechanisms

Erucyl-carnitine, a derivative of this compound, has been studied for its inhibitory effects on mitochondrial fatty acid oxidation. It competes with other acylcarnitines for oxidation processes in mitochondria, suggesting that it may play a regulatory role in energy metabolism by modulating the entry of fatty acids into the β-oxidation cycle . This competitive inhibition can affect overall oxygen uptake and energy production within cells.

Enzymatic Synthesis Techniques

A notable method for synthesizing radiolabeled this compound involves a two-step enzymatic process using coenzyme A and acyl-CoA synthetase from Pseudomonas species. This method achieves high yields and purities of the compound, facilitating further research into its biological functions . The ability to produce labeled compounds allows researchers to track metabolic pathways involving this compound effectively.

Potential Therapeutic Applications

The metabolic pathways involving this compound have implications for developing therapies targeting metabolic disorders. For instance, understanding how this compound influences acetyl-CoA synthesis can provide insights into conditions related to fatty acid metabolism, such as obesity and diabetes . Additionally, the modulation of its activity through dietary or pharmacological means could offer new avenues for treatment.

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Biosynthesis MethodDeveloped a high-yield method for synthesizing radiolabeled this compound.
Peroxisomal OxidationDemonstrated increased malonyl-CoA production from erucic acid oxidation in rats.
Inhibition MechanismIdentified competitive inhibition of palmityl-carnitine oxidation by erucyl-carnitine.
Nervonic Acid BiosynthesisEstablished that nervonic acid is synthesized from erucyl-CoA via elongation reactions in brain microsomes.

Properties

CAS No.

24330-90-3

Molecular Formula

C43H76N7O17P3S

Molecular Weight

1088.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-docos-13-enethioate

InChI

InChI=1S/C43H76N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h11-12,30-32,36-38,42,53-54H,4-10,13-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b12-11-

InChI Key

OWGHRDKRIGXBJM-QXMHVHEDSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

coenzyme A, erucoyl-
coenzyme A, erucyl-
ercoyl-coenzyme A
erucoyl-CoA
erucyl-CoA
erucyl-coenzyme A
S-erucyl-coenzyme A

Origin of Product

United States

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